Monastrol
CAS No.: 329689-23-8
Cat. No.: VC20752983
Molecular Formula: C14H16N2O3S
Molecular Weight: 292.36 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 329689-23-8 |
---|---|
Molecular Formula | C14H16N2O3S |
Molecular Weight | 292.36 g/mol |
IUPAC Name | ethyl 4-(3-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Standard InChI | InChI=1S/C14H16N2O3S/c1-3-19-13(18)11-8(2)15-14(20)16-12(11)9-5-4-6-10(17)7-9/h4-7,12,17H,3H2,1-2H3,(H2,15,16,20) |
Standard InChI Key | LOBCDGHHHHGHFA-UHFFFAOYSA-N |
Isomeric SMILES | CCOC(=O)C1=C(NC(=NC1C2=CC(=CC=C2)O)S)C |
SMILES | CCOC(=O)C1=C(NC(=S)NC1C2=CC(=CC=C2)O)C |
Canonical SMILES | CCOC(=O)C1=C(NC(=S)NC1C2=CC(=CC=C2)O)C |
Appearance | Assay:≥98%A crystalline solid |
Chemical Structure and Properties
Monastrol is chemically defined as ethyl 4-(3-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with an S configuration. This compound has a molecular formula of C14H16N2O3S and a molecular weight of 292.36 g/mol . Known by several synonyms including (S)-Monastrol, (4S)-Monastrol, and (+)-Monastrol, it exists in multiple stereoisomeric forms with the S-enantiomer demonstrating significantly higher biological activity than both its R counterpart and the racemic mixture . The molecule features a distinctive thioxo-tetrahydropyrimidine core structure with hydroxyphenyl and ethyl carboxylate substituents, giving it specific binding capabilities to target proteins .
The compound's physical properties enable it to readily cross cell membranes, making it particularly valuable as a research tool. Its structural characteristics allow for specific binding to protein targets while maintaining sufficient water solubility for experimental applications. For laboratory applications, monastrol is typically prepared in dimethyl sulfoxide (DMSO) at concentrated stock solutions (100 mM) and then diluted to working concentrations in appropriate buffers .
Stereochemistry and Structure-Activity Relationship
The stereochemical properties of monastrol play a crucial role in its biological activity. Multiple studies have confirmed that the S-enantiomer exhibits substantially higher inhibitory potency compared to the R-enantiomer . This stereoselectivity highlights the importance of precise molecular interactions at the binding site of its target protein. Crystal structure studies have revealed the specific binding mode of monastrol in complex with its target protein, providing insights into the structural basis for its activity .
The structure-activity relationship of monastrol has been extensively characterized through both in vitro biochemical assays and cellular studies. These investigations have demonstrated consistent correlation between structural features and biological effects across different experimental systems . The binding pocket for monastrol on its target protein exhibits some flexibility, which has implications for both drug resistance mechanisms and the development of more potent analogues .
Molecular Target and Mechanism of Action
Monastrol exerts its effects through specific inhibition of Eg5 (also known as Kinesin-5 or KSP), a member of the kinesin superfamily of motor proteins . Eg5 plays a critical role in mitosis by generating forces necessary for bipolar spindle formation and maintenance. Unlike many other anti-mitotic agents that target tubulin, monastrol represents the first cell-permeable small molecule inhibitor that specifically targets the mitotic machinery through a different mechanism .
The inhibitory mechanism involves direct binding to the Eg5 motor domain, leading to disruption of its normal function in spindle formation . Biochemical studies have revealed that monastrol binding is noncompetitive with respect to both microtubules and ATP, indicating that it binds at an allosteric site rather than at the primary functional sites of the motor protein . This binding leads to the formation of an Eg5-ADP-monastrol ternary complex that alters the protein's functional properties .
Parameter | Effect of Monastrol | Mechanism |
---|---|---|
Basal ATPase Activity | Inhibition | Slowed product release |
Microtubule-stimulated ATPase | Reduction | Weakened binding to microtubules during ATP turnover |
Microtubule Binding | Decreased affinity | Stabilization of conformation with reduced microtubule affinity |
ATP Hydrolysis | Promotes reversals | Stabilization of conformation allowing ATP re-synthesis |
ADP Release | Slowed | Without trapping the intermediate complex |
Microtubule Association Rate | Dramatic decrease | Altered binding kinetics |
Conformational Changes Induced by Monastrol
Structural studies combining crystallography and electron microscopy have provided insights into the conformational changes induced by monastrol binding to Eg5 . The compound triggers modifications in the switch II region of the motor domain, particularly affecting the conformation of helix α4 at the Eg5-microtubule interface and altering the position of the neck linker . In dimeric Eg5, monastrol appears to stabilize a conformation where the neck linker of each motor domain is locked onto its catalytic core, resulting in dissociation from microtubules . This structural reorganization explains the observed inhibition of motor function and subsequent disruption of bipolar spindle formation.
Research Applications
Monastrol has emerged as an invaluable tool for investigating mitotic mechanisms and spindle assembly. Its cell permeability, specificity, and reversibility make it particularly suitable for dynamic studies of mitosis in living cells . Researchers have employed monastrol to probe various aspects of spindle formation, chromosome attachment, and checkpoint signaling .
The compound's ability to induce synchronous mitotic arrest without disrupting microtubule dynamics provides unique advantages for studying specific aspects of mitosis. By temporarily blocking cells at the monopolar spindle stage and then washing out the compound, researchers can achieve synchronized progression through later mitotic stages, facilitating time-resolved studies of these processes .
Structural Insights and Resistance Mechanisms
Crystal structure studies have provided detailed insights into the binding mode of monastrol with the Eg5 motor domain and ADP . These structural analyses have revealed that monastrol binds to an allosteric site distinct from the nucleotide and microtubule binding sites, explaining its noncompetitive inhibition pattern . The binding pocket exhibits a degree of conformational flexibility that accommodates the inhibitor while inducing specific structural changes in the motor domain .
Mutational analyses at drug-binding residues have identified specific amino acid positions that mediate monastrol sensitivity . These studies have demonstrated that relatively subtle mutations can confer resistance to monastrol inhibition, providing insights into potential mechanisms of resistance to Eg5-targeted therapeutics . Understanding these structural determinants of inhibition and resistance has significant implications for the design of more effective inhibitors with reduced susceptibility to resistance mutations.
Structural Model for Dimeric Eg5 Inhibition
Advanced structural studies have proposed a detailed model for monastrol inhibition of dimeric Eg5 . In this model, Eg5-513 dimers bind microtubules with both heads to two adjacent tubulin heterodimers along the same microtubule protofilament . Monastrol appears to stabilize a conformation in which the neck linker of each motor domain is locked onto its catalytic core, resulting in dissociation from microtubules . This structural mechanism explains how the small molecule inhibitor disrupts the motor protein's ability to generate forces necessary for bipolar spindle formation.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume